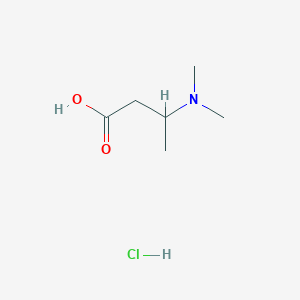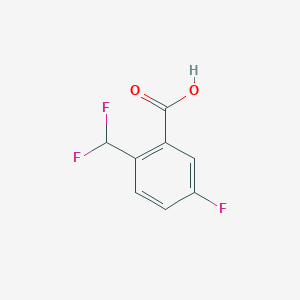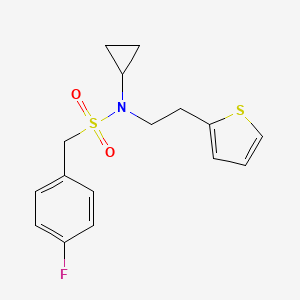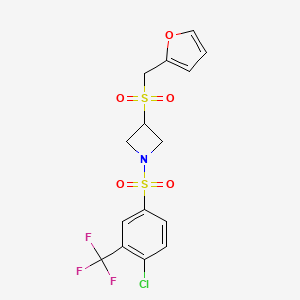![molecular formula C22H20N4O4 B2392700 N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide CAS No. 941913-31-1](/img/no-structure.png)
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide is a useful research compound. Its molecular formula is C22H20N4O4 and its molecular weight is 404.426. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Derivatives for Antioxidant and Anti-inflammatory Activities
Research has explored the computational and pharmacological potential of heterocyclic derivatives, including pyrazole and 1,3,4-oxadiazole compounds, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies involve docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). Compounds exhibited binding and moderate inhibitory effects, with some showing significant antioxidant and anti-inflammatory potential, highlighting their applicability in addressing inflammation and oxidative stress-related conditions (Faheem, 2018).
Coordination Complexes for Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. These complexes demonstrated significant antioxidant activity in vitro, suggesting their potential for therapeutic applications focusing on oxidative stress mitigation (Chkirate et al., 2019).
Antimicrobial and Antifungal Activities
Synthetic efforts have led to the development of novel thiazole derivatives incorporating pyrazole moieties, which exhibited significant antibacterial and antifungal activities. Among these, specific compounds showed the highest activity against bacterial and fungal strains, indicating their potential as antimicrobial agents (Saravanan et al., 2010).
Anticancer and Antiviral Properties
Derivatives containing the pyrazoline and thiazolidinone motifs have been synthesized and evaluated for their anticancer and antiviral activities. Notably, certain compounds demonstrated selective inhibition of leukemia cell lines and high activity against specific viral strains, underlining their potential in anticancer and antiviral therapy (Havrylyuk et al., 2013).
Inhibition of Fatty Acid Synthesis in Algae
Chloroacetamide derivatives have been studied for their ability to inhibit fatty acid synthesis in the green alga Scenedesmus acutus. This research is indicative of the compound's potential applications in understanding biochemical pathways and developing herbicides (Weisshaar & Böger, 1989).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 2-(4-methoxyphenyl)pyrazol-3-one. This intermediate is then reacted with 2-chloroacetyl chloride to form 2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl)acetate. The final step involves the reaction of this intermediate with 3-methoxyaniline to form the target compound.", "Starting Materials": [ "4-methoxyphenylhydrazine", "ethyl acetoacetate", "2-chloroacetyl chloride", "3-methoxyaniline" ], "Reaction": [ "Step 1: Reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in ethanol to form 2-(4-methoxyphenyl)pyrazol-3-one.", "Step 2: Reaction of 2-(4-methoxyphenyl)pyrazol-3-one with 2-chloroacetyl chloride in the presence of triethylamine to form 2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl)acetate.", "Step 3: Reaction of 2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl)acetate with 3-methoxyaniline in the presence of potassium carbonate to form N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide." ] } | |
CAS番号 |
941913-31-1 |
製品名 |
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
分子式 |
C22H20N4O4 |
分子量 |
404.426 |
IUPAC名 |
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C22H20N4O4/c1-29-17-8-6-15(7-9-17)19-13-20-22(28)25(10-11-26(20)24-19)14-21(27)23-16-4-3-5-18(12-16)30-2/h3-13H,14H2,1-2H3,(H,23,27) |
InChIキー |
IMHBZDNHVZAMII-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-chlorobenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2392618.png)
![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2392622.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2392625.png)
![N-(3-chlorophenyl)-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide](/img/structure/B2392626.png)



![1-(4-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392631.png)
![5-((4-chlorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2392632.png)


![4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzohydrazide](/img/structure/B2392640.png)